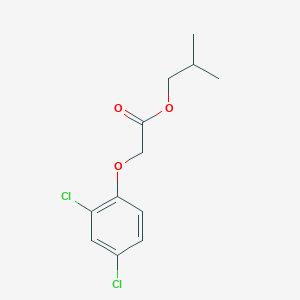

Isobutyl 2,4-dichlorophenoxyacetate

Vue d'ensemble

Description

Isobutyl 2,4-dichlorophenoxyacetate is a chemical compound with the molecular formula C12H14Cl2O3This compound is known for its effectiveness in controlling broadleaf weeds and is used in various agricultural and non-agricultural applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isobutyl 2,4-dichlorophenoxyacetate can be synthesized through the esterification of 2,4-dichlorophenoxyacetic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Isobutyl 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxyacetic acid and isobutanol.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: Substituted phenoxyacetic acid derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Use

- Target Weeds : Isobutyl 2,4-Dichlorophenoxyacetate is effective against a variety of broadleaf weeds while sparing grasses. It is commonly used in cereal crops, pastures, and various non-crop areas .

- Mechanism of Action : The compound mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. This auxin-like activity disrupts normal physiological processes in target species .

Crop Management

- Enhancing Crop Yields : By controlling weed populations, isobutyl 2,4-D can enhance crop yields and improve overall agricultural productivity. Its selective action allows farmers to maintain healthy crop growth while managing weed competition effectively .

Environmental Applications

Control of Invasive Species

- This compound is employed by government agencies to manage invasive plant species that threaten native ecosystems. Its application helps prevent the spread of noxious weeds that can outcompete local flora .

Aquatic Weed Management

- The compound is also utilized in aquatic environments to control weeds that interfere with recreational activities and water management systems. This includes treatment in lakes and ponds where invasive aquatic plants can disrupt ecosystems .

Safety and Toxicological Considerations

Toxicity Profile

- This compound has been classified as moderately toxic. Exposure may lead to skin and eye irritation and potential respiratory issues. Long-term health effects are still under investigation .

- Case Studies on Poisoning : Documented cases of poisoning from 2,4-D products highlight severe outcomes such as rhabdomyolysis and neurotoxicity. A notable case involved a patient who ingested the herbicide with subsequent supportive treatment leading to recovery . The management of such poisonings emphasizes the importance of early intervention strategies like urinary alkalinization to mitigate systemic toxicity .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | C8H6Cl2O3 | Parent compound; widely used herbicide |

| Methyl 2,4-Dichlorophenoxyacetate | C10H10Cl2O3 | Methyl ester variant; similar herbicidal properties |

| Butyl 2,4-Dichlorophenoxyacetate | C12H14Cl2O3 | Longer carbon chain; altered solubility characteristics |

| Triclopyr | C10H9Cl3O | Different halogenation; used for woody plant control |

This table illustrates how isobutyl 2,4-D differs from other compounds within the phenoxy herbicide family regarding structure and function.

Research Insights

Recent studies have explored the interactions of isobutyl 2,4-D with various biological systems. Research indicates that exposure can lead to oxidative stress in cells due to the generation of reactive oxygen species (ROS), which may cause cellular dysfunctions such as apoptosis . Understanding these interactions is crucial for developing safer application practices in agriculture.

Mécanisme D'action

Isobutyl 2,4-dichlorophenoxyacetate exerts its effects primarily through its action as a herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of susceptible plants. The compound activates genes linked to auxins, specifically those essential for the production of ethylene and abscisic acid (ABA), disrupting the normal hormonal balance in plants .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound of isobutyl 2,4-dichlorophenoxyacetate, widely used as a herbicide.

Methyl 2,4-dichlorophenoxyacetate: Another ester derivative of 2,4-D, used for similar applications.

Ethyl 2,4-dichlorophenoxyacetate: Similar in structure and function to this compound.

Uniqueness

This compound is unique due to its specific ester group, which can influence its physical properties, such as solubility and volatility, as well as its biological activity. The isobutyl ester may offer different advantages in terms of application and effectiveness compared to other ester derivatives .

Activité Biologique

Isobutyl 2,4-dichlorophenoxyacetate (commonly known as isobutyl 2,4-D) is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Understanding the biological activity of this compound is essential for assessing its environmental impact, potential toxicity, and applications in agriculture. This article explores the biological activity of isobutyl 2,4-D through various studies, case reports, and research findings.

Chemical Structure and Properties

Isobutyl 2,4-D is characterized by its ester linkage which enhances its lipophilicity compared to its acid counterpart. This structural modification can influence its biological activity and degradation pathways.

Like other phenoxy herbicides, isobutyl 2,4-D functions by mimicking the action of plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism primarily affects broadleaf weeds while having minimal impact on grasses.

Toxicological Effects

Research indicates that exposure to 2,4-D compounds can lead to various toxicological effects in both humans and animals. A comprehensive toxicological profile has identified several adverse health effects:

- Hematological Changes: Studies have shown decreased hematocrit and platelet counts in rats exposed to high doses of 2,4-D .

- Hepatic Effects: Histopathological alterations in liver tissues were noted in animal studies, suggesting potential hepatotoxicity .

- Renal Toxicity: The kidneys are identified as a primary target for 2,4-D toxicity. Alterations in renal function and structure have been documented in multiple studies .

Case Studies

Several case reports illustrate the acute effects of isobutyl 2,4-D poisoning:

-

Case Report on Acute Poisoning:

A young female farmer in Ethiopia ingested isobutyl 2,4-D with suicidal intent. She presented with severe symptoms including loss of consciousness and rhabdomyolysis. Despite supportive care, she succumbed to circulatory collapse . -

Emergency Department Management:

A 65-year-old male was treated for suspected organophosphate poisoning but was later found to have ingested 50 mL of a 2,4-D herbicide. His treatment included urinary alkalinization and supportive measures; he ultimately recovered without requiring dialysis .

Microbial Degradation

Microbial degradation plays a significant role in the environmental fate of isobutyl 2,4-D. Several bacterial strains capable of degrading 2,4-D have been isolated:

- Novosphingobium sp. : Demonstrated nearly complete degradation of 200 mg/L isobutyl 2,4-D within a week under optimal conditions .

- Cupriavidus pinatubonensis : Achieved over 99% degradation efficiency at higher concentrations (350 mg/L) within six days .

These findings highlight the potential for bioremediation strategies utilizing specific microbial strains to mitigate the environmental impact of isobutyl 2,4-D.

Summary of Toxicological Studies

| Study Reference | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|---|---|

| EPA (1996) | Rat | 13 weeks | 5 | 75 | Renal degeneration |

| EPA (1987) | Mouse | 52 weeks | 5 | 62.5 | Renal alterations |

Microbial Degradation Efficiency

| Microbial Strain | Initial Concentration (mg/L) | Degradation Efficiency (%) | Timeframe (days) |

|---|---|---|---|

| Novosphingobium sp. | 200 | ~96 | 5-7 |

| Cupriavidus pinatubonensis | 350 | ~99 | 6 |

Propriétés

IUPAC Name |

2-methylpropyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-8(2)6-17-12(15)7-16-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSGZZSRFJXXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041347 | |

| Record name | 2,4-D-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-15-1 | |

| Record name | 2,4-D Isobutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-isobutyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D isobutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ISOBUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10W5VXM7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.